

Biosynthesis of Very Long-Chain Ceramides: A Technical Guide

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Compound of Interest

Compound Name: C24-Ceramide-d7

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Audience: Researchers, scientists, and drug development professionals.

Introduction

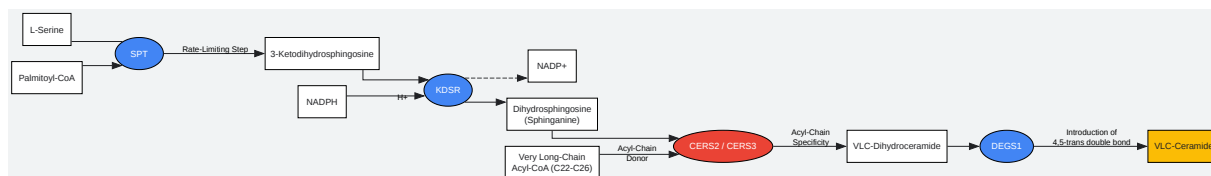
Ceramides are central bioactive sphingolipids that function as critical structural components of cellular membranes and as signaling molecules regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2][3] The N-acyl chain length of ceramides significantly influences their biological function.[4] Very long-chain ceramides (VLC-Cer), typically containing fatty acyl chains of 22 carbons or more (e.g., C22:0, C24:0, C24:1), are integral to the formation of the epidermal permeability barrier, myelin sheath maintenance, and are implicated in various metabolic and neurological disorders.[5][6][7] Understanding the intricate biosynthetic pathways of these specific lipid species is paramount for developing therapeutic interventions for diseases where their metabolism is dysregulated.[8][9] This guide provides an in-depth overview of the core de novo biosynthetic pathway of VLC-Cer, key enzymatic players, quantitative data, and detailed experimental protocols.

The De Novo Biosynthesis Pathway

The de novo synthesis of all ceramides, including VLC-Cer, occurs primarily in the endoplasmic reticulum (ER).[3][10] This pathway begins with simple precursors and builds the ceramide backbone through a canonical sequence of four enzymatic reactions. The acyl chain length of the final ceramide is determined in the third step, which is catalyzed by a family of six ceramide synthases (CERS).

The four core steps are:

- **Condensation:** Serine palmitoyltransferase (SPT), the rate-limiting enzyme, catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine.^{[11][12]}
- **Reduction:** 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.^{[13][14]}
- **N-Acylation:** A specific ceramide synthase (CERS) transfers a fatty acyl chain from an acyl-CoA donor to dihydrosphingosine, forming dihydroceramide. The specificity of the CERS enzyme at this step dictates the final chain length. For VLC-Cer, CERS2 and CERS3 are the primary catalysts.^{[4][6][15]}
- **Desaturation:** Dihydroceramide desaturase (DEGS1) introduces a critical trans double bond at the 4,5-position of the sphingoid base backbone of dihydroceramide to produce the final ceramide molecule.^{[16][17][18]}



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De novo biosynthesis pathway for very long-chain ceramides.

Key Enzymes and Substrate Specificity

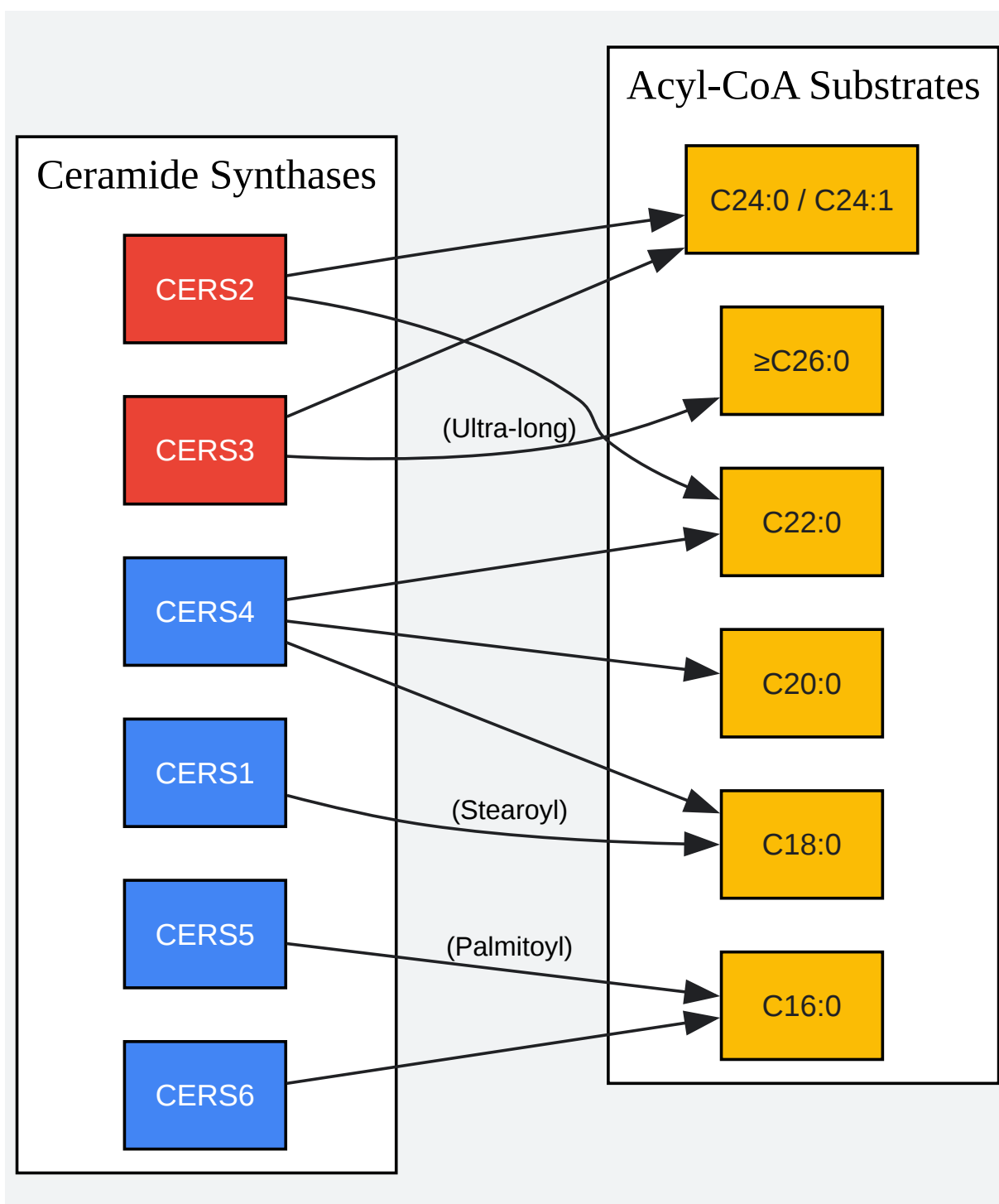
The diversity in ceramide acyl chain length is primarily governed by the substrate specificity of the six ceramide synthase isoforms (CERS1-6).^{[4][7]} For the synthesis of VLC-Ceramides, CERS2 and CERS3 are of central importance.

- **Ceramide Synthase 2 (CERS2):** CERS2 is ubiquitously expressed and demonstrates a strong preference for very long-chain acyl-CoAs, primarily C22:0, C24:0, and C24:1.^{[6][8][15]}

Mice lacking CERS2 show a significant reduction in VLC-Cer and an unexpected compensatory increase in C16:0-ceramide levels.[7]

- Ceramide Synthase 3 (CERS3): CERS3 expression is more tissue-specific, found mainly in the skin and testes.[6] It is responsible for synthesizing ceramides with ultra-long-chain fatty acids (\geq C26).[4][6] CERS3 activity is crucial for the formation of the epidermal permeability barrier.[4]

The distinct but sometimes overlapping specificities of the CERS family allow for precise control over the cellular ceramide profile.



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Acyl-CoA substrate specificity of mammalian Ceramide Synthases.

Quantitative Data

The enzymatic activities of the core biosynthetic enzymes have been characterized, providing insight into the regulation of the pathway. The following tables summarize key quantitative parameters.

Table 1: Ceramide Synthase (CERS) Acyl-CoA Specificity

Enzyme	Primary Acyl-CoA Substrates	Primary Tissue Expression	Reference(s)
CERS1	C18:0	Brain, Skeletal Muscle	[19]
CERS2	C20:0, C22:0, C24:0, C24:1	Ubiquitous (high in liver, kidney)	[6] [7] [15]
CERS3	C24:0 to >C26:0 (Ultra-long)	Skin, Testis	[4] [6]
CERS4	C18:0, C20:0, C22:0	Ubiquitous	[4]
CERS5	C16:0	Ubiquitous	[6]
CERS6	C16:0	Ubiquitous	[6]

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme	Substrate	K _m	V _{max} / kcat	Organism/System	Reference(s)
SPT	L-serine	1.2 mM	-	Mammalian	[11]
SPT	Palmitoyl-CoA	~0.05-0.1 mM (optimal)	-	Mammalian	[11]
SPT	L-serine	58.1 ± 5.5 mM	0.112 ± 0.004 s ⁻¹	Bacterial (S. paucimobilis)	[20][21]
SPT	Palmitoyl-CoA	0.72 ± 0.08 mM	0.112 ± 0.004 s ⁻¹	Bacterial (S. paucimobilis)	[20][21]
CERS2	Sphinganine	3.05 ± 0.81 μM (with C24:1-CoA)	-	Mouse homogenate	[22]
CERS (general)	Sphinganine	~2 μM to 170 μM	-	HEK-293 cells	[19]
DEGS1	C8-dhCer	0.96 ± 0.20 μM	1.05 ± 0.07 nmol/mg/h	Rat liver microsomes	[18]
DEGS1	NADH	0.22 ± 0.04 μM	1.02 ± 0.04 nmol/mg/h	Rat liver microsomes	[18]

Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell type, in vitro vs. in vivo, substrate presentation).

Experimental Protocols

Accurate quantification of VLC-Cer and measurement of enzyme activity are crucial for research in this field. Below are summarized protocols for a common analytical method and a key enzyme assay.

Protocol 1: Quantification of VLC-Ceramides by LC-MS/MS

This method is the gold standard for sensitive and specific quantification of individual ceramide species from biological samples.[\[5\]](#)[\[23\]](#)

Objective: To extract and quantify C22:0 and C24:0 ceramides from human plasma.

1. Materials & Reagents:

- Ceramide standards: Cer(22:0), Cer(24:0) (Avanti Polar Lipids)
- Internal standards: [2H4]Cer(22:0), [2H4]Cer(24:0)
- Solvents: LC-MS grade isopropanol, chloroform, methanol, formic acid, water
- Human plasma samples
- HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP)
- Analytical column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm)

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma sample into a microcentrifuge tube.
- Add 400 µL of an internal standard/protein precipitation solution (e.g., isopropanol containing deuterated standards).
- Vortex vigorously for 1 minute to mix and precipitate proteins.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatography:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in isopropanol.

- Flow Rate: 0.6 mL/min.
- Gradient: A typical fast gradient is used to elute the ceramides within a short runtime (e.g., 5 minutes).
- Column Temperature: 50°C.
- Mass Spectrometry (Multiple Reaction Monitoring - MRM):
 - Ionization Mode: Positive-ion electrospray (ESI+).
 - MRM Transitions: Monitor the transition from the protonated molecular ion $[M+H]^+$ to a characteristic product ion (m/z 264), which results from the loss of the fatty acyl chain.[\[24\]](#)
 - Cer(22:0): m/z 622 \rightarrow 264
 - $[2H_4]$ Cer(22:0): m/z 626 \rightarrow 264
 - Cer(24:0): m/z 650 \rightarrow 264
 - $[2H_4]$ Cer(24:0): m/z 654 \rightarrow 264
- Quantification:
 - Construct a calibration curve using known concentrations of ceramide standards spiked into a control matrix (e.g., 5% BSA or stripped plasma).
 - Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.
 - Determine the concentration of ceramides in the unknown samples by interpolating from the linear regression of the calibration curve. The linear dynamic range for Cer(22:0) and Cer(24:0) has been reported as 0.02–4 $\mu\text{g/mL}$ and 0.08–16 $\mu\text{g/mL}$, respectively.[\[5\]](#)[\[24\]](#)

Protocol 2: In Vitro Ceramide Synthase (CERS) Activity Assay

This assay measures the formation of dihydroceramide from sphinganine and a specific acyl-CoA, often using fluorescently labeled substrates for easier detection.[\[2\]](#)[\[22\]](#)

Objective: To measure CERS activity in a tissue homogenate using a fluorescent sphinganine analog.

1. Materials & Reagents:

- Tissue homogenate (e.g., mouse liver) or cell lysate containing CERS enzymes.
- Fluorescent substrate: NBD-sphinganine.
- Fatty acyl-CoA substrate (e.g., C24:1-CoA for CERS2 activity).
- Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.
- Fumonisin B1 (CERS inhibitor, for negative control).
- Solvents for extraction: Chloroform, Methanol.
- TLC plate and developing chamber.
- Fluorescent imager.

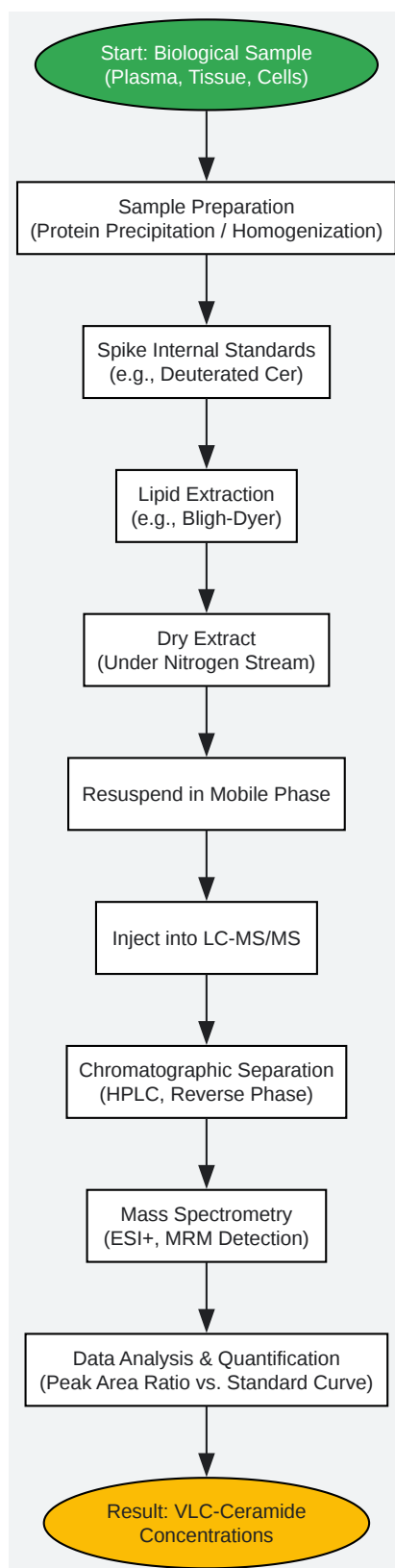
2. Assay Procedure:

- Prepare the reaction mix in a microcentrifuge tube. For a 100 µL reaction:
 - Add reaction buffer.
 - Add 10 µM NBD-sphinganine.
 - Add 50 µM fatty acyl-CoA (e.g., C24:1-CoA).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 50 µg of tissue homogenate protein.

- Incubate with shaking at 37°C for 30–120 minutes.
- Stop the reaction by adding 500 µL of chloroform/methanol (1:2, v/v).
- Add 150 µL of chloroform and 150 µL of water to induce phase separation.
- Vortex and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

3. Product Analysis (TLC):

- Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).
- Spot the sample onto a silica TLC plate.
- Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform/methanol/2 M ammonium hydroxide, 40:10:1, v/v/v).
- Air dry the plate.
- Visualize the fluorescent NBD-dihydroceramide product using a fluorescent imager.
- Quantify the spot intensity using densitometry software, comparing it to a standard curve of synthetic NBD-dihydroceramide.



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Workflow for VLC-Ceramide quantification by LC-MS/MS.

Conclusion

The de novo biosynthesis of very long-chain ceramides is a tightly regulated and compartmentalized process critical for cellular and organismal health. The CERS family of enzymes, particularly CERS2 and CERS3, are the primary determinants of VLC-Cer production, conferring specificity through their preference for distinct very long-chain acyl-CoA substrates. The methodologies outlined herein, from LC-MS/MS-based lipidomics to in vitro enzyme assays, provide a robust toolkit for researchers investigating the roles of VLC-Cer in physiology and disease. Continued research in this area will further illuminate the complex roles of these lipids and may unveil novel therapeutic targets for a range of metabolic, dermatological, and neurological disorders.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. genecards.org [genecards.org]
- 15. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide | MDPI [mdpi.com]
- 16. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydroceramide desaturase 1, the gatekeeper of ceramide induced lipotoxicity [agris.fao.org]
- 18. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multifunctional Role of His159 in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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